molecular formula C15H12N2O3 B2428385 N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 946262-39-1

N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2428385
CAS No.: 946262-39-1
M. Wt: 268.272
InChI Key: FKJODVPSJVDCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes an isoxazole ring, which is a five-membered heterocyclic moiety .


Synthesis Analysis

The synthesis of such compounds often involves the use of microwave-assisted conditions . For instance, amide and ester derivatives containing furan rings can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple rings and functional groups. The compound contains a furan ring and an isoxazole ring, both of which are five-membered rings . The furan ring contains an oxygen atom, while the isoxazole ring contains both a nitrogen atom and an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite complex due to the presence of multiple reactive sites. For instance, the furan ring can undergo electrophilic substitution reactions . Additionally, the isoxazole ring can participate in (3 + 2) cycloaddition reactions .

Scientific Research Applications

Antiprotozoal Agents

Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, closely related to the furan-carboxamide class, has shown significant antiprotozoal activity. These compounds, including derivatives synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine, exhibited strong DNA affinities and showed promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Neuroinflammation Imaging

A study developed a PET radiotracer specific for CSF1R, a microglia-specific marker. The tracer, based on a furan-carboxamide structure, allows noninvasive imaging of microglia and their role in neuroinflammation across various neuropsychiatric disorders. This advancement provides a valuable tool for understanding and potentially treating conditions such as Alzheimer's disease and traumatic brain injury, highlighting the relevance of furan-carboxamide derivatives in neuroscientific research (Horti et al., 2019).

Antimicrobial Applications

Furan-carboxamide derivatives have been explored for their antimicrobial properties. A study on di- and triorganotin(IV) carboxylates derived from a Schiff base related to furan-carboxamide showed significant antimicrobial activity against a range of fungi and bacteria. This research suggests the potential of furan-carboxamide structures in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (Dias et al., 2015).

Synthetic Methodologies

The furan-carboxamide framework is also significant in synthetic chemistry. Research into palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones to form multisubstituted furans indicates the versatility and utility of furan-carboxamide derivatives in constructing complex organic molecules. These methodologies can be applied across various fields, including pharmaceuticals and materials science (Lu et al., 2014).

Future Directions

The future directions for research on “N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide” could include the development of new synthetic strategies , exploration of its potential biological activities , and investigation of its physical and chemical properties. Further studies could also focus on its potential applications in drug discovery .

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(13-7-4-8-19-13)16-10-12-9-14(20-17-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJODVPSJVDCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.